2-Cyclopropylthiazole-5-carbaldehyde
Overview
Description
“2-Cyclopropylthiazole-5-carbaldehyde” is a heterocyclic compound that belongs to the thiazole family. It has a molecular weight of 153.2 and its IUPAC name is 2-cyclopropyl-1,3-thiazole-5-carbaldehyde . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Cyclopropylthiazole-5-carbaldehyde” is1S/C7H7NOS/c9-4-6-3-8-7 (10-6)5-1-2-5/h3-5H,1-2H2
. This indicates the molecular formula of the compound is C7H7NOS . Physical And Chemical Properties Analysis
“2-Cyclopropylthiazole-5-carbaldehyde” is a solid compound . It is light-brown to brown in color . .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Cyclopropylthiazole-5-carbaldehyde, similar to other thiazole derivatives, has been studied for its chemical synthesis and properties. For example, N,N-Disubstituted 2-aminothiazole-5-carbaldehydes have been investigated for their structural features, showing the adoption of specific conformations and significant mesomeric interactions between functional groups (Gillon et al., 1983).
Biological Evaluation
- The biological evaluation of thiazole derivatives, which include compounds like 2-Cyclopropylthiazole-5-carbaldehyde, has been a subject of research. For instance, thiazole-substituted thiosemicarbazide derivatives have been synthesized and screened for their antimycobacterial activity, showing potential as antibacterial agents (Abhale et al., 2017).
Synthetic Applications
- Thiazole derivatives are also significant in synthetic chemistry. Research on compounds like 2-Cyclopropylthiazole-5-carbaldehyde includes exploring their utility in creating complex heterocyclic systems and their applications in various synthetic processes. A study on related thiazole derivatives demonstrated their utility in synthesizing novel compounds with potential non-linear optic applications (Hrobárik et al., 2004).
Potential for Novel Compound Synthesis
- The thiazole ring, an integral part of 2-Cyclopropylthiazole-5-carbaldehyde, is a versatile component in medicinal chemistry and organic synthesis. Research on various thiazole derivatives, including 2-nitrothiazoles and carbaldehyde analogs, has led to the development of new compounds with diverse applications, ranging from potential antimicrobial agents to materials with specific electronic properties (Borthwick et al., 1973).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement associated with the compound is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNIFVGIJQCIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669224 | |
Record name | 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylthiazole-5-carbaldehyde | |
CAS RN |
877385-86-9 | |
Record name | 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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